molecular formula C22H17AlO13 B12103657 Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate

Cat. No.: B12103657
M. Wt: 516.3 g/mol
InChI Key: SHJRELLQRVIXBR-UHFFFAOYSA-K
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Description

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate is a complex organic compound that features a combination of aluminium ions and an anthracene derivative This compound is notable for its unique structure, which includes multiple hydroxyl groups, a carboxylate group, and an oxan ring

Preparation Methods

The synthesis of Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the anthracene derivative, followed by the introduction of hydroxyl and carboxylate groups through controlled reactions. The final step involves the coordination of aluminium ions to the organic framework under specific conditions, such as controlled pH and temperature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The aluminium ions can coordinate with biological molecules, affecting their structure and function. The hydroxyl and carboxylate groups can participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and aluminium complexes Compared to these compounds, Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate is unique due to its specific combination of functional groups and aluminium coordination

Properties

Molecular Formula

C22H17AlO13

Molecular Weight

516.3 g/mol

IUPAC Name

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate

InChI

InChI=1S/C22H20O13.Al/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+3/p-3

InChI Key

SHJRELLQRVIXBR-UHFFFAOYSA-K

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3]

Origin of Product

United States

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